molecular formula C12H22O3 B14235341 (4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one CAS No. 421567-85-3

(4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one

Cat. No.: B14235341
CAS No.: 421567-85-3
M. Wt: 214.30 g/mol
InChI Key: QXDAXASUGSUFQY-UWVGGRQHSA-N
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Description

(4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one is a chemical compound with a unique structure that includes a dioxane ring substituted with dimethyl and dipropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diketone with an alcohol in the presence of an acid catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • (4S,6S)-4-(Acetylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide
  • (4S,6S)-4-(Ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide-7,7-dioxide

Uniqueness

(4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one is unique due to its specific dioxane ring structure and the presence of dimethyl and dipropyl groups. These structural features confer distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

421567-85-3

Molecular Formula

C12H22O3

Molecular Weight

214.30 g/mol

IUPAC Name

(4S,6S)-2,2-dimethyl-4,6-dipropyl-1,3-dioxan-5-one

InChI

InChI=1S/C12H22O3/c1-5-7-9-11(13)10(8-6-2)15-12(3,4)14-9/h9-10H,5-8H2,1-4H3/t9-,10-/m0/s1

InChI Key

QXDAXASUGSUFQY-UWVGGRQHSA-N

Isomeric SMILES

CCC[C@H]1C(=O)[C@@H](OC(O1)(C)C)CCC

Canonical SMILES

CCCC1C(=O)C(OC(O1)(C)C)CCC

Origin of Product

United States

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